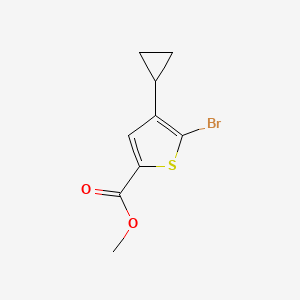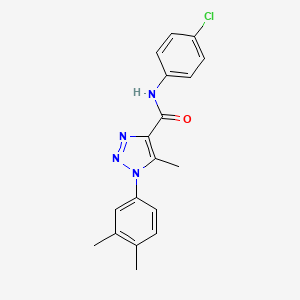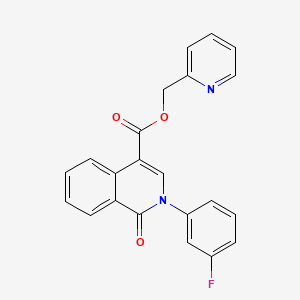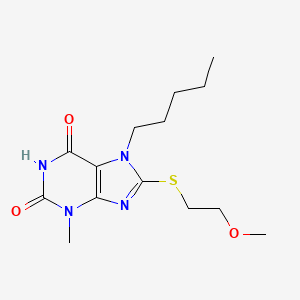
dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate is a useful research compound. Its molecular formula is C17H19NO6S and its molecular weight is 365.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate and its derivatives exhibit significant antimicrobial properties. A study by Hublikar et al. (2019) synthesized novel derivatives of this compound and found they possess good antibacterial and antifungal activity. This activity is attributed to the presence of the heterocyclic ring in the structure, with the introduction of a methoxy group enhancing the activity (Hublikar et al., 2019).
Structural Characterization and Applications
The crystal structure of related pyrrole derivatives, as studied by Silva et al. (2012), provides insights into the potential pharmaceutical applications of these compounds. They have been identified as active candidates as antitumoral agents, suggesting a potential research avenue for this compound in cancer treatment (Silva et al., 2012).
Progesterone Receptor Modulation
In the field of female healthcare, including contraception and treatment of certain breast cancers, derivatives of pyrrole compounds like this compound have shown promise. Fensome et al. (2008) reported that the size of the substituent in the pyrrole structure significantly influences its function as a progesterone receptor (PR) modulator, indicating potential therapeutic applications (Fensome et al., 2008).
properties
IUPAC Name |
dimethyl 5-(2,5-dimethylpyrrol-1-yl)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-9-6-7-10(2)18(9)15-13(16(20)23-4)11(8-12(19)22-3)14(25-15)17(21)24-5/h6-7H,8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCMPKVCPQFAIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(S2)C(=O)OC)CC(=O)OC)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate](/img/structure/B2406901.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyrimidin-2-ylamino)propyl]piperidine-4-carboxamide](/img/structure/B2406906.png)
![2-amino-N-cyclopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2406909.png)
![N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B2406911.png)
![5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406912.png)
![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate](/img/structure/B2406914.png)





![6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride](/img/structure/B2406922.png)
